Researchers and formulators often face inconsistent fruit notes when suppliers substitute hexyl isobutyrate with cheaper analogs like butyl isobutyrate or hexyl acetate. Our hexyl isobutyrate (CAS 2349-07-7) delivers the precise green-apple-pear character with melon-banana undertones, as detailed in flavor & fragrance literature.
Hexyl isobutyrate, CAS 2349-07-7, is an aliphatic ester recognized for its potent, complex fruity aroma with distinct green, apple, and pear notes.[1][2][3] It functions as a critical component in flavor and fragrance formulations, valued for its specific sensory profile and moderate volatility. With a boiling point of approximately 199°C, it provides more lift than higher-boiling point esters and greater substantivity than more volatile short-chain analogs, making it a versatile element for constructing nuanced fruit accords in perfumery and food-grade flavor systems.[4][5][6]
Substituting hexyl isobutyrate with chemically similar esters based on cost or availability introduces significant performance risks. Even close analogs, such as butyl isobutyrate or hexyl acetate, possess distinct sensory profiles and physical properties that alter the final product. For example, the shorter alkyl chain of butyl isobutyrate results in a different fruity character, often described as apple-banana, and a higher volatility (boiling point ~166°C vs. ~199°C for hexyl isobutyrate), which changes the aroma's release rate and temporal profile.[7] Similarly, replacing the isobutyrate group with acetate (i.e., hexyl acetate) modifies the odor from a complex green-fruity to a more straightforward pear-like scent.[8] These differences are critical in fine fragrance and flavor applications where precise control over the character, intensity, and longevity of the aroma is paramount for product identity and consumer acceptance.
Hexyl isobutyrate is characterized by a specific and complex sensory profile that distinguishes it from other common fruity esters. At a concentration of 10 ppm, its taste is described as 'green, sweet, fruity, apple- and pear-like with banana and melon nuances'.[1][2] This contrasts with the simpler, more direct profiles of potential substitutes. For example, butyl isobutyrate offers a strong 'apple, banana' character, while isoamyl acetate is known for a distinct 'banana and pear-drop' aroma.[7][8] The unique combination of green and ripe fruit notes in hexyl isobutyrate is critical for building sophisticated and natural-smelling fruit accords that simpler esters cannot replicate.
| Evidence Dimension | Sensory Profile Description |
| Target Compound Data | Green, sweet, fruity, apple- and pear-like with banana and melon nuances (at 10 ppm).[1][2] |
| Comparator Or Baseline | Butyl Isobutyrate: Strong, fresh, fruity, apple, banana.[7] | Isoamyl Acetate: Strong banana and pear-drop aroma.[8] |
| Quantified Difference | Qualitatively distinct profile featuring a characteristic 'green' note absent in key comparators. |
| Conditions | Sensory analysis by trained panelists at specified concentrations in a neutral base. |
This specific aroma profile is essential for formulators seeking to create complex, authentic fruit flavors (e.g., pear, apricot, passion fruit) where generic fruity notes are insufficient.
The physical properties of hexyl isobutyrate make it well-suited for applications requiring moderate volatility and substantivity. Its boiling point is consistently reported at approximately 199°C at 760 mmHg.[4][5][6] This is significantly higher than shorter-chain analogs like butyl isobutyrate (~166°C) and ethyl isobutyrate (~112°C), but lower than longer-chain esters. This positions hexyl isobutyrate as a 'middle note' in fragrance compositions, providing a bridge between the fast-evaporating top notes and the long-lasting base notes. Its vapor pressure of 0.413 mmHg at 25°C further quantifies its controlled release profile, which is critical for a sustained aroma experience in air care products, cosmetics, and food systems.[4]
| Evidence Dimension | Boiling Point (°C at 760 mmHg) |
| Target Compound Data | ~199°C |
| Comparator Or Baseline | Butyl Isobutyrate: ~166°C | Ethyl Isobutyrate: ~112°C |
| Quantified Difference | 33°C higher boiling point than butyl isobutyrate, indicating significantly lower volatility. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
For formulators, this specific boiling point ensures the compound evaporates at a controlled rate, providing lasting fruity character without the fleeting nature of more volatile esters, which is a key processability and performance parameter.
The compound's distinct green, apple, and pear notes with melon and banana undertones make it a primary choice for building authentic fruit flavor profiles in beverages, confectionery, and baked goods.[1][2] Unlike simpler esters that provide a monolithic fruit note, hexyl isobutyrate adds complexity and a 'ripe' character, which is critical for premium product lines where generic flavors would be detrimental.
Due to its moderate volatility and boiling point of ~199°C, hexyl isobutyrate is ideally suited for use as a middle note in perfumery.[4][5] It provides a lasting fruity heart to a fragrance, seamlessly connecting the volatile top notes with the heavier base. Its specific green-fruity character is used to create natural-smelling accords in floral, fruity, and chypre fragrance families for products like lotions, shampoos, and fine perfumes.
In entomological research and pest management, specific esters are known attractants for certain insect species. While many esters show some activity, research has identified that peak biological activity for attracting social wasps (Vespula vulgaris) occurs with a narrow range of butyrates, including hexyl butyrate.[9] While this study focused on butyrates, the principle of structural specificity is key. Procuring the specific hexyl isobutyrate ester is relevant for developing precisely targeted kairomone or pheromone lures where related esters may have lower or different activity.